molecular formula C10H16N2O2 B3126586 tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate CAS No. 335059-71-7

tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3126586
CAS No.: 335059-71-7
M. Wt: 196.25 g/mol
InChI Key: WOAMWWLHODWMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of tert-butyl dimethylsilyl-protected intermediates, which are then deprotected to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted pyrrole derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: Its structure allows for modifications that can lead to the development of drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is not well-documented. like other pyrrole derivatives, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The amino group can participate in hydrogen bonding, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 4-amino-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)8-5-7(11)6-12(8)4/h5-6H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAMWWLHODWMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.